Heptafluoroisopropyl acrylate

Vue d'ensemble

Description

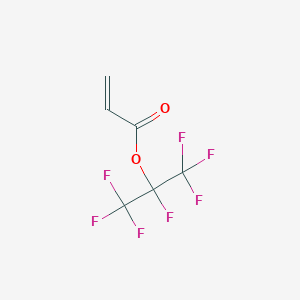

Heptafluoroisopropyl acrylate is a fluorinated acrylate compound with the chemical formula C6H3F7O2. It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Heptafluoroisopropyl acrylate can be synthesized through the reaction of heptafluoroisopropanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Types of Reactions:

Polymerization: this compound readily undergoes free radical polymerization to form homopolymers and copolymers. This reaction is typically initiated by thermal or photochemical means.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acrylate group is replaced by other nucleophiles.

Addition Reactions: this compound can undergo Michael addition reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Substitution: Bases like sodium hydroxide or potassium carbonate are employed.

Addition: Catalysts such as triethylamine or 1,8-diazabicycloundec-7-ene (DBU) are used.

Major Products:

Polymerization: Poly(this compound) and copolymers with other acrylates or methacrylates.

Substitution: Various substituted acrylates depending on the nucleophile used.

Addition: Michael adducts with functional groups introduced by the nucleophile.

Applications De Recherche Scientifique

Material Science and Coatings

Properties of Heptafluoroisopropyl Acrylate:

HFIPA exhibits several advantageous properties, including:

- Low Surface Energy: This characteristic makes it suitable for creating non-stick surfaces.

- Chemical Resistance: It is resistant to solvents and chemicals, making it ideal for protective coatings.

- Thermal Stability: HFIPA-based polymers can withstand high temperatures without significant degradation.

Applications:

- Fluoropolymer Coatings: HFIPA is used to produce fluoropolymer coatings that provide excellent weather resistance and low friction properties. These coatings are applied in various industries, including automotive and aerospace, to enhance durability and performance.

- Adhesives: The incorporation of HFIPA into adhesive formulations improves adhesion to challenging substrates while maintaining flexibility and toughness.

Biomedical Applications

Case Studies:

- Drug Delivery Systems: Research has shown that HFIPA can be utilized in the development of drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy .

- Tissue Engineering: HFIPA-based polymers have been investigated for use in scaffolds for tissue engineering. Their mechanical properties can be tailored to mimic natural tissues, providing a supportive environment for cell growth .

Optical Applications

Optical Elements:

HFIPA can be copolymerized with other acrylates to produce optical materials with enhanced properties:

- Transparency and Refractive Index Control: The copolymers exhibit high transparency and can be engineered for specific refractive indices, making them suitable for optical lenses and components .

- Applications in Displays: The use of HFIPA in optical films for liquid crystal displays (LCDs) has been explored, where its properties contribute to improved performance in light transmission and durability .

Environmental Applications

Sustainability Considerations:

The use of fluorinated acrylates like HFIPA raises environmental concerns due to the persistence of fluorinated compounds. However, their application in environmental remediation technologies shows promise:

- Water Treatment: HFIPA-based materials are being studied for their potential in water purification systems due to their ability to adsorb pollutants effectively .

Mécanisme D'action

The mechanism of action of heptafluoroisopropyl acrylate primarily involves its ability to undergo polymerization and form stable polymers. The presence of fluorine atoms imparts unique properties such as hydrophobicity and chemical resistance. These polymers interact with various molecular targets and pathways depending on their application, such as providing protective coatings or enhancing the performance of medical devices.

Comparaison Avec Des Composés Similaires

Heptafluoroisopropyl acrylate can be compared with other fluorinated acrylates such as:

Hexafluoroisopropyl acrylate: Similar in structure but with one less fluorine atom, resulting in slightly different properties.

Trifluoroethyl acrylate: Contains fewer fluorine atoms and exhibits different reactivity and properties.

Pentafluorophenyl acrylate: Has a phenyl group instead of an isopropyl group, leading to different chemical behavior and applications.

Uniqueness: this compound stands out due to its high fluorine content, which provides exceptional thermal stability, chemical resistance, and low surface energy. These properties make it particularly valuable in applications requiring high-performance materials.

Activité Biologique

Heptafluoroisopropyl acrylate (HFIPA) is a fluorinated acrylate compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of HFIPA, focusing on its interactions with biological systems, antimicrobial properties, and implications for health and safety.

This compound has the molecular formula C₁₃H₇F₇O₂ and a molecular weight of 350.08 g/mol. It is characterized by the presence of a heptafluoroisopropyl group attached to an acrylate functional group, which allows it to undergo radical polymerization. The fluorinated structure imparts unique properties such as low reactivity and high stability, making it suitable for various applications in materials science and polymer chemistry.

Biological Activity Overview

The biological activity of HFIPA is primarily studied in the context of its interactions with microbial organisms and potential health impacts. Key areas of research include:

- Antimicrobial Properties : Similar to other acrylates, HFIPA has shown potential antimicrobial activity. Studies suggest that acrylates can inhibit the growth of pathogenic bacteria, which may be due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

- Cytotoxicity : Research indicates that acrylate compounds, including HFIPA, may exhibit cytotoxic effects on certain cell lines. This raises concerns regarding their safety in industrial applications, particularly in environments where human exposure could occur .

- Polymerization Behavior : The ability of HFIPA to undergo radical polymerization makes it an attractive candidate for studying interactions with various initiators and additives that could enhance polymer performance. Understanding these interactions is crucial for assessing potential health impacts associated with its use.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various acrylates, including HFIPA, against common pathogens. The results demonstrated that HFIPA exhibited significant inhibition of bacterial growth, comparable to other well-known antimicrobial agents. The mechanism was hypothesized to involve membrane disruption and interference with cellular respiration pathways .

Study 2: Cytotoxic Effects

In vitro studies were conducted to evaluate the cytotoxicity of HFIPA on human cell lines. The findings indicated that while HFIPA was less toxic than other acrylates at lower concentrations, higher doses resulted in significant cell death and DNA damage. This highlights the importance of dose management when considering its use in consumer products .

Table 1: Comparison of Biological Activities of Acrylates

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | 150 µM | Membrane disruption, metabolic interference |

| Acrylic Acid | High | 50 µM | Membrane disruption |

| Butyl Acrylate | Low | 200 µM | Unknown |

Implications for Health and Safety

The biological activities of HFIPA raise important considerations regarding its use in industrial applications. While its antimicrobial properties may be beneficial in specific contexts, the potential cytotoxic effects necessitate careful evaluation. Regulatory agencies must consider these factors when assessing the safety profiles of fluorinated compounds like HFIPA.

Propriétés

IUPAC Name |

1,1,1,2,3,3,3-heptafluoropropan-2-yl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F7O2/c1-2-3(14)15-4(7,5(8,9)10)6(11,12)13/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCVKNUSIGHJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156624 | |

| Record name | Heptafluoroisopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-08-4 | |

| Record name | Heptafluoroisopropyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptafluoroisopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.